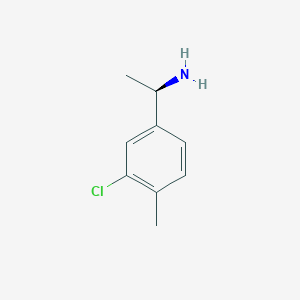

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine

Description

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a chiral primary amine characterized by a 3-chloro-4-methylphenyl group attached to an ethylamine backbone in the (R)-configuration. Its molecular formula is C₉H₁₂ClN, with a molar mass of 169.65 g/mol (calculated). This compound is structurally related to aryl-substituted ethylamines, which are frequently employed as chiral auxiliaries or intermediates in enantioselective synthesis, particularly in β-lactam formation .

Properties

IUPAC Name |

(1R)-1-(3-chloro-4-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIRSRKHNYYKOM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006270 | |

| Record name | 1-(3-Chloro-4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856758-59-3 | |

| Record name | 1-(3-Chloro-4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Chloro-4-methylphenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-chloro-4-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzoic acid.

Reduction: Formation of secondary amines or fully reduced hydrocarbons.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares (1R)-1-(3-Chloro-4-methylphenyl)ethylamine with key structural analogues, focusing on substituent patterns, physicochemical properties, and applications:

Key Research Findings

Enantiomeric Separation

- (R)-1-(4-Chlorophenyl)ethylamine has been used in chiral chromatography studies, showing baseline separation in SFC (supercritical fluid chromatography) due to its polar chloro substituent .

- Fluorinated derivatives like (R)-1-(4-Chloro-3-fluorophenyl)ethylamine display altered retention times in HPLC, reflecting increased polarity from fluorine .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl (CF₃) group in (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine significantly increases logP values compared to chloro/methyl-substituted analogs .

- Solubility : Chloro and methyl substituents in the target compound reduce aqueous solubility relative to fluorine-containing derivatives .

Biological Activity

(1R)-1-(3-Chloro-4-methylphenyl)ethylamine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula: C10H12ClN

- Molecular Weight: Approximately 183.66 g/mol

- Functional Groups: Primary amine, chloro substituent on the phenyl ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the chlorine atom enhances the compound's lipophilicity and allows it to engage in various interactions, including hydrogen bonding and halogen bonding. These interactions can modulate the activity of neurotransmitter systems, potentially influencing pathways related to neurological disorders.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, its derivatives displayed IC50 values ranging from 0.11 to 2.78 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating significant cytotoxic effects .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |

|---|---|---|---|

| MCF-7 | 0.19 | Prodigiosin | 1.93 |

| A549 | 0.76 | Doxorubicin | 0.79 |

| HCT-116 | 0.48 | Combretastatin-A4 | 0.12 |

Neuropharmacological Activity

The compound has also been explored for its neuropharmacological effects. It is believed to act as a modulator of neurotransmitter release, particularly in systems related to dopamine and serotonin, which are critical in treating conditions like depression and anxiety .

Study on Antiproliferative Effects

In a study examining various derivatives of this compound, researchers found that modifications at the para position of the aromatic ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antiproliferative effects compared to those with electron-donating groups .

Mechanistic Insights

Flow cytometry analyses revealed that certain derivatives could induce apoptosis in MCF-7 cells by increasing caspase-3/7 activity, suggesting a mechanism involving programmed cell death as a therapeutic strategy against cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (1R)-1-(3-Chloro-4-methylphenyl)ethylamine with high enantiomeric excess (ee)?

- Methodological Answer : Two approaches are prominent:

- Biocatalytic Synthesis : Engineered ω-transaminases (e.g., from Arthrobacter sp.) can asymmetrically reduce ketone precursors. Optimization of pH (7.5–9.0), temperature (30–40°C), and cofactor recycling systems (e.g., IPA as amine donor) improves ee (>90%) and yield (~75%) .

- Chiral Resolution : Diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) followed by crystallization. This method typically achieves ~85% ee but requires iterative recrystallization for higher purity .

- Data Table :

| Method | Key Parameters | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| ω-Transaminase | pH 8.5, 35°C, IPA donor | 92 | 78 | |

| Diastereomeric salt | (R)-Mandelic acid, ethanol | 85 | 60 |

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases. Retention time shifts distinguish enantiomers .

- X-ray Crystallography : Resolves absolute configuration via single-crystal analysis, especially when complexed with heavy atoms (e.g., bromine derivatives) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of NH₂ or CH₃ signals, enabling ee quantification .

Q. How does the 3-chloro-4-methyl substituent influence solubility and reactivity in nucleophilic reactions?

- Methodological Answer :

- Solubility : The chloro group increases polarity (logP ~1.8), enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). The methyl group slightly offsets this via steric hindrance .

- Reactivity : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution, while the methyl group directs regioselectivity to the para position. In SN2 reactions, steric hindrance from the methyl group reduces nucleophilic attack rates by ~30% compared to unsubstituted analogs .

Advanced Research Questions

Q. How can this compound act as a chiral auxiliary in asymmetric synthesis, and what factors govern its diastereoselectivity?

- Methodological Answer :

- Applications : Used in Staudinger reactions to synthesize β-lactams. The 3-chloro-4-methyl group enhances π-π stacking with ketene intermediates, improving trans-selectivity (up to 4:1 dr) .

- Key Factors :

- Steric Effects : Bulky substituents (e.g., methyl) increase diastereoselectivity by restricting imine conformation.

- Solvent Polarity : Low-polarity solvents (toluene) favor tighter transition states, enhancing selectivity .

Q. What strategies resolve contradictions in reported hydrogen-bonding patterns in its crystalline forms?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for NH₂⋯Cl interactions). Discrepancies arise from polymorphism; solvent evaporation rate during crystallization alters H-bond networks .

- Dynamic NMR : Probe temperature-dependent H-bond stability in solution to correlate with solid-state observations .

Q. What enzymatic engineering strategies improve the scalability of this compound synthesis?

- Methodological Answer :

- Directed Evolution : Random mutagenesis of ω-transaminase active sites (e.g., residues V37, L118) enhances substrate affinity (Km reduction by 40%) and thermostability (T₅₀ increased to 50°C) .

- Semi-Rational Design : MD simulations identify flexibility hotspots (e.g., loop regions) for rigidity-enhancing mutations (e.g., Pro substitutions) .

Q. How do computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled GPCR structures. The chloro group forms halogen bonds with Thr3.36 residues, while the ethylamine group hydrogen-bonds to Asp3.32 .

- MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA) to prioritize derivatives for synthesis .

Notes on Contradictions and Limitations

- Synthetic Yields : Biocatalytic methods ( ) report higher ee but require optimized enzyme stability, whereas chemical resolution () is less efficient but more accessible .

- Crystallographic Data : and highlight polymorphic variability; researchers must standardize crystallization protocols to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.